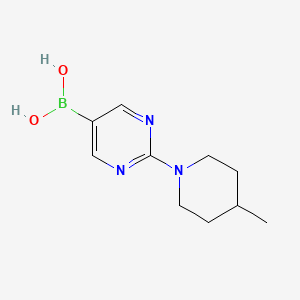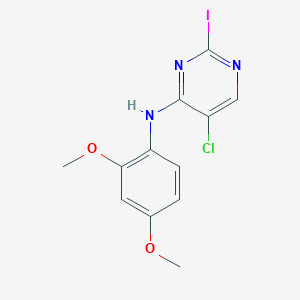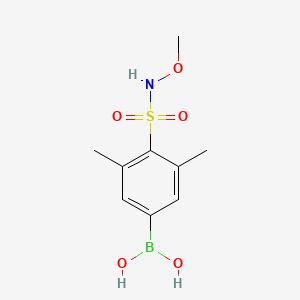
(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid”, also known as CMMPB, is a boronic acid derivative and a promising compound in scientific research and industry. It is an important intermediate in organic synthesis and has broad applications in pharmaceutical and pesticide synthesis .
Synthesis Analysis
The synthesis of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” can be achieved through several pathways. A common method involves the reaction of para-methylbenzylamine and 4-chlorobenzaldehyde to produce 4-methylbenzyl alcohol, which is then subjected to a chemical reaction with boronic acid benzyl ester to yield the final product .Molecular Structure Analysis
The molecular weight of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is 267.56 g/mol. For a more detailed structural analysis, techniques such as X-ray diffraction, DFT calculations, and Hirshfeld surface analysis can be used .Chemical Reactions Analysis
“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is a valuable building block in organic synthesis. It can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” can be determined using various analytical techniques. For instance, its molecular weight is 267.56 g/mol. More specific properties, such as melting point, boiling point, and density, would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid”, organized into distinct sections for clarity:
Drug Synthesis
This compound is used in the synthesis of various drugs due to its ability to form stable boronic esters, which are crucial intermediates in the creation of complex organic molecules. It has been involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Material Science
The unique structure of this compound allows for its use in material science, particularly in the creation of polymers or optoelectronic materials that require specific boron-containing compounds to alter their properties .
Cutaneous Diseases
Preparation of borinic acid picolinate esters using this compound has been researched for use against cutaneous diseases .
Safety And Hazards
“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is generally safe under normal operating conditions, but contact with skin, eyes, and other mucous membranes should be avoided. It is recommended to wear appropriate personal protective equipment, such as protective gloves and goggles, when handling this compound. It should be stored in a dry, cool place, away from sources of ignition and flammable materials .
Eigenschaften
IUPAC Name |
[4-chloro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAVYJGYISBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160682 | |
| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid | |
CAS RN |
1704080-68-1 | |
| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704080-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















